7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromopropoxy and pivaloyloxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents. For example:
6-Methoxy-3-(pivaloyloxymethyl)-3,4-dihydroquinazolin-4-one: Lacks the bromopropoxy group.
7-(3-Bromopropoxy)-3,4-dihydroquinazolin-4-one: Lacks the methoxy and pivaloyloxy groups. These compounds differ in their chemical properties and biological activities, highlighting the unique features of 7-(3-Bromopropoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Properties
CAS No. |
288383-72-2 |
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Molecular Formula |
C18H23BrN2O5 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
[7-(3-bromopropoxy)-6-methoxy-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H23BrN2O5/c1-18(2,3)17(23)26-11-21-10-20-13-9-15(25-7-5-6-19)14(24-4)8-12(13)16(21)22/h8-10H,5-7,11H2,1-4H3 |
InChI Key |
MPQUKEUCQVRBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCCCBr |
Origin of Product |
United States |
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